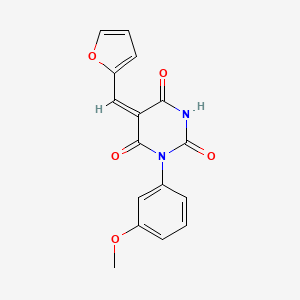
(5E)-5-(furan-2-ylmethylidene)-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a diazinane trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of furan-2-carbaldehyde with 1-(3-methoxyphenyl)-1,3-diazine-2,4,6-trione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and improving overall yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the compound can result in the hydrogenation of the furan ring, yielding tetrahydrofuran derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are investigating its potential as an inhibitor of specific enzymes involved in disease pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.
作用机制
The mechanism of action of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (5E)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5E)-5-[(PYRIDIN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5E)-5-[(BENZOFURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5E)-5-[(FURAN-2-YL)METHYLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene, pyridine, or benzofuran rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
属性
分子式 |
C16H12N2O5 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC 名称 |
(5E)-5-(furan-2-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O5/c1-22-11-5-2-4-10(8-11)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-23-12/h2-9H,1H3,(H,17,19,21)/b13-9+ |
InChI 键 |
QSGLBVAGJWXHLX-UKTHLTGXSA-N |
手性 SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538586.png)
![2-[(3-bromo-4-hydroxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11538588.png)
![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11538592.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11538596.png)
![2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11538598.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
![2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11538631.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-{[(E)-1H-indol-3-ylmethylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11538633.png)
![1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11538646.png)
![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11538663.png)
